molecular formula C9H9FO2 B6343883 2-Fluoro-6-methoxy-3-methylbenzaldehyde CAS No. 1056214-68-6

2-Fluoro-6-methoxy-3-methylbenzaldehyde

Cat. No. B6343883
CAS RN: 1056214-68-6
M. Wt: 168.16 g/mol
InChI Key: JMFIXTBBLJEHRK-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-3-methylbenzaldehyde is a chemical compound composed of carbon, hydrogen, oxygen, and fluorine . It has a CAS Number of 1056214-68-6 and a molecular weight of 168.17 . The IUPAC name for this compound is 2-fluoro-6-methoxy-3-methylbenzaldehyde .


Molecular Structure Analysis

The InChI code for 2-Fluoro-6-methoxy-3-methylbenzaldehyde is 1S/C9H9FO2/c1-6-3-4-8 (12-2)7 (5-11)9 (6)10/h3-5H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Fluoro-6-methoxy-3-methylbenzaldehyde is a solid substance . The country of origin for this compound is CN .

Scientific Research Applications

Synthesis and Anticancer Activity

A study highlights the synthesis of fluorinated benzaldehydes, including compounds similar to 2-fluoro-6-methoxy-3-methylbenzaldehyde, for the creation of fluoro-substituted stilbenes. These compounds, like 2-methoxy-3,4-difluorobenzaldehyde, have shown promising in vitro anticancer properties, particularly in creating analogues of combretastatins, a notable anticancer drug class (Lawrence et al., 2003).

Fluorogenic Aldehyde in Chemical Analysis

Fluorogenic aldehydes bearing a triazole moiety, related to 2-fluoro-6-methoxy-3-methylbenzaldehyde, have been developed for monitoring chemical reactions such as aldol reactions. These compounds exhibit significant fluorescence changes, enabling their use in analytical chemistry for reaction monitoring and catalysis screening (Guo & Tanaka, 2009).

Role in Synthesis of Quinolone Antibiotics

Research has demonstrated the use of fluorinated benzaldehydes in the synthesis of quinolone antibiotic intermediates. This includes the treatment of various fluorinated benzaldehydes with compounds to produce β-iodo-a-(hydroxyalkyl)acrylates, which are crucial for quinolone antibiotics. This process indicates the potential utility of similar compounds in pharmaceutical synthesis (Hong & Lee, 2006).

Structural Transformations at Low Temperatures

An investigation into the structural transformations of 3-fluoro-4-methoxybenzaldehyde under cryogenic conditions reveals insights into the behavior of such compounds at low temperatures. These findings are relevant for understanding the physical and chemical properties of related fluorinated benzaldehydes in various environmental conditions (Ildız, Konarska, & Fausto, 2018).

Heck Reaction Applications

In another study, 3-fluoro-3-buten-2-one, a compound derived from a process involving a fluorinated benzaldehyde, demonstrates its utility in Heck reactions. This showcases the broader applicability of fluorinated benzaldehydes in facilitating organic synthesis processes (Patrick, Agboka, & Gorrell, 2008).

Mechanism of Action

Target of Action

Similar compounds, such as benzylic halides, typically interact with resonance-stabilized carbocations

Mode of Action

It’s known that similar compounds, such as benzylic halides, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Fluoro-6-methoxy-3-methylbenzaldehyde may also interact with its targets in a similar manner.

Action Environment

It’s known that the compound should be stored under nitrogen at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

properties

IUPAC Name

2-fluoro-6-methoxy-3-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-4-8(12-2)7(5-11)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFIXTBBLJEHRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-methoxy-3-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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